molecular formula C6H7IN2O2 B2673411 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid CAS No. 6645-75-6

2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid

Cat. No.: B2673411
CAS No.: 6645-75-6
M. Wt: 266.038
InChI Key: BOWHEDPTKNLGGJ-UHFFFAOYSA-N
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Description

2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound that features a pyrazole ring substituted with an iodine atom and a methyl group

Scientific Research Applications

2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid typically involves the reaction of 4-iodo-5-methyl-1H-pyrazole with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the pyrazole nitrogen attacks the carbon of the chloroacetic acid, displacing the chlorine atom and forming the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the iodine substituent, potentially leading to deiodinated products.

    Substitution: The iodine atom can be replaced by other nucleophiles through substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution with an amine could produce an amino-substituted pyrazole derivative .

Mechanism of Action

The mechanism by which 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The iodine and methyl substituents can influence the compound’s binding affinity and specificity for its molecular targets, affecting pathways involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Iodo-1-methyl-1H-pyrazole
  • 1-Benzyl-4-iodo-1H-pyrazole
  • 4-Iodo-1H-pyrazole-1-acetic acid, ethyl ester

Uniqueness

2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-iodo-5-methylpyrazol-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2O2/c1-4-5(7)2-8-9(4)3-6(10)11/h2H,3H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOWHEDPTKNLGGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1CC(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6645-75-6
Record name 2-(4-iodo-5-methyl-1H-pyrazol-1-yl)acetic acid
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